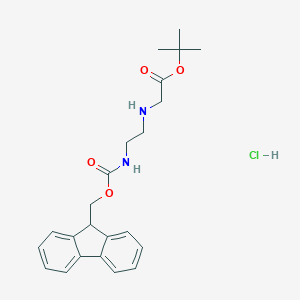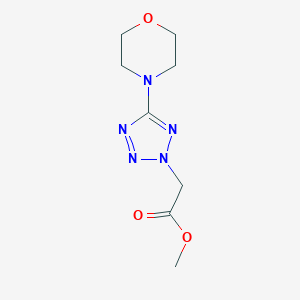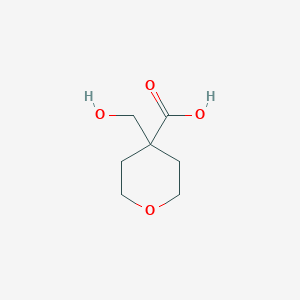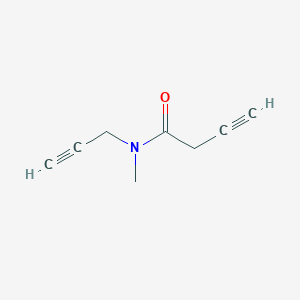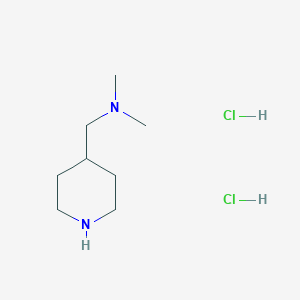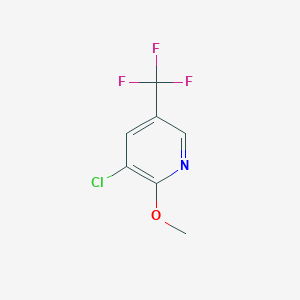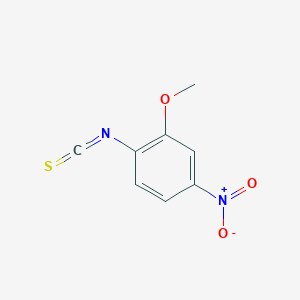
6-(2-Hydroxypropan-2-yl)-3-methyl-2-prop-2-enylcyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Hydroxypropan-2-yl)-3-methyl-2-prop-2-enylcyclohexan-1-one is a chemical compound that belongs to the family of cyclohexanones. This compound is of great interest to the scientific community due to its potential applications in various fields such as medicine, biochemistry, and material science.
Mecanismo De Acción
The mechanism of action of 6-(2-Hydroxypropan-2-yl)-3-methyl-2-prop-2-enylcyclohexan-1-one is not fully understood. However, studies have suggested that this compound exerts its anti-tumor effects by inhibiting the activity of certain enzymes that are essential for the survival of cancer cells. In addition, this compound has been shown to induce apoptosis in cancer cells by activating certain signaling pathways that lead to cell death.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 6-(2-Hydroxypropan-2-yl)-3-methyl-2-prop-2-enylcyclohexan-1-one has low toxicity and is well tolerated in vivo. This compound has been shown to have anti-inflammatory and antioxidant properties. In addition, this compound has been shown to have a positive effect on lipid metabolism and glucose homeostasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-(2-Hydroxypropan-2-yl)-3-methyl-2-prop-2-enylcyclohexan-1-one in lab experiments include its low toxicity and its potential applications in various fields of science. The limitations of using this compound in lab experiments include its high cost and the complexity of its synthesis.
Direcciones Futuras
There are several future directions for the study of 6-(2-Hydroxypropan-2-yl)-3-methyl-2-prop-2-enylcyclohexan-1-one. One future direction is the development of more efficient and cost-effective synthesis methods. Another future direction is the study of the structure-activity relationship of this compound in order to identify more potent analogs. In addition, the potential use of this compound as a therapeutic agent for other diseases such as diabetes and neurodegenerative disorders should be explored. Finally, the development of novel polymers using 6-(2-Hydroxypropan-2-yl)-3-methyl-2-prop-2-enylcyclohexan-1-one as a starting material should be investigated.
Conclusion:
In conclusion, 6-(2-Hydroxypropan-2-yl)-3-methyl-2-prop-2-enylcyclohexan-1-one is a chemical compound that has shown promising results in various fields of science. The synthesis of this compound is complex, but it has low toxicity and potential applications in medicine, biochemistry, and material science. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential use as a therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of 6-(2-Hydroxypropan-2-yl)-3-methyl-2-prop-2-enylcyclohexan-1-one can be achieved through a multistep process. The first step involves the reaction of cyclohexanone with isopropenyl acetate in the presence of a base catalyst such as sodium hydroxide. This reaction results in the formation of 2-isopropenylcyclohexanone. The second step involves the addition of a methyl group to the 2-position of the cyclohexanone ring using a Grignard reagent such as methylmagnesium bromide. The final step involves the reaction of the resulting compound with a hydroxyalkylating agent such as 2-chloro-2-hydroxypropane in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction results in the formation of 6-(2-Hydroxypropan-2-yl)-3-methyl-2-prop-2-enylcyclohexan-1-one.
Aplicaciones Científicas De Investigación
6-(2-Hydroxypropan-2-yl)-3-methyl-2-prop-2-enylcyclohexan-1-one has been extensively studied for its potential applications in various fields of science. In medicine, this compound has shown promising results in the treatment of cancer. Studies have shown that 6-(2-Hydroxypropan-2-yl)-3-methyl-2-prop-2-enylcyclohexan-1-one has anti-tumor properties and can induce apoptosis in cancer cells. In biochemistry, this compound has been studied for its potential use as a chiral building block in the synthesis of complex organic molecules. In material science, this compound has been studied for its potential use as a starting material for the synthesis of novel polymers.
Propiedades
Número CAS |
165327-20-8 |
|---|---|
Nombre del producto |
6-(2-Hydroxypropan-2-yl)-3-methyl-2-prop-2-enylcyclohexan-1-one |
Fórmula molecular |
C13H22O2 |
Peso molecular |
210.31 g/mol |
Nombre IUPAC |
6-(2-hydroxypropan-2-yl)-3-methyl-2-prop-2-enylcyclohexan-1-one |
InChI |
InChI=1S/C13H22O2/c1-5-6-10-9(2)7-8-11(12(10)14)13(3,4)15/h5,9-11,15H,1,6-8H2,2-4H3 |
Clave InChI |
SDOGCOVZQFMFJM-UHFFFAOYSA-N |
SMILES |
CC1CCC(C(=O)C1CC=C)C(C)(C)O |
SMILES canónico |
CC1CCC(C(=O)C1CC=C)C(C)(C)O |
Sinónimos |
Cyclohexanone, 6-(1-hydroxy-1-methylethyl)-3-methyl-2-(2-propenyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



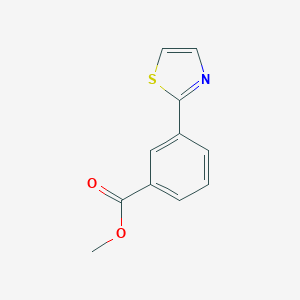
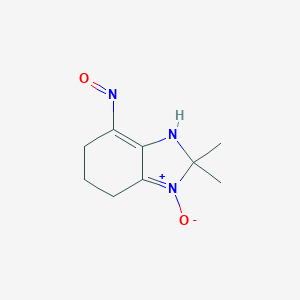
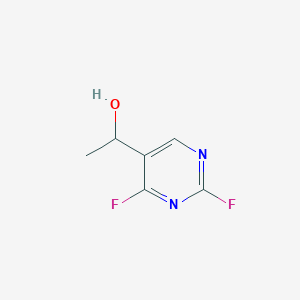
![Ethanone, 1-(1S,2R,4S)-bicyclo[2.2.1]hept-5-en-2-yl-(9CI)](/img/structure/B63353.png)
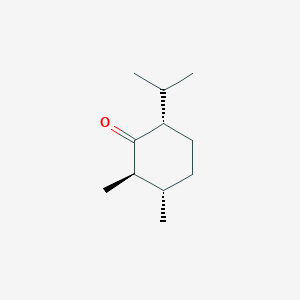

![1,2-Dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B63361.png)
